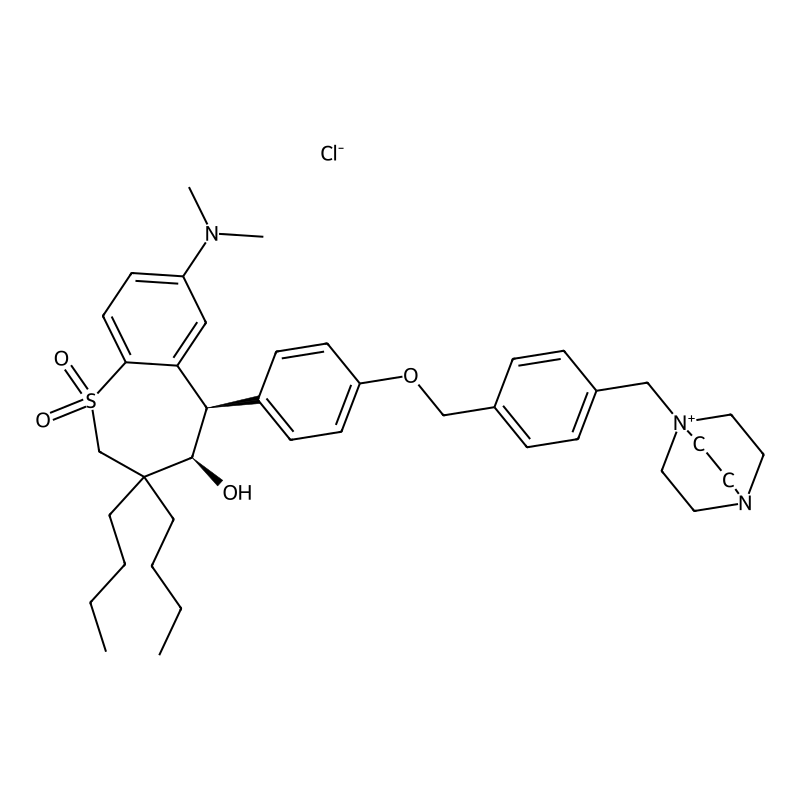

Maralixibat Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action (MOA) and Pharmacodynamics

Maralixibat, known as an apical sodium-dependent bile acid transporter (ASBT) inhibitor, acts locally in the gastrointestinal tract with minimal systemic absorption [1].

- Molecular Target: The ileal bile acid transporter (IBAT or ASBT) on the luminal surface of enterocytes in the terminal ileum [2] [3].

- Primary Action: Potently and reversibly inhibits IBAT, preventing bile acid reabsorption and interrupting enterohepatic circulation [2] [4].

- Physiological Consequences:

- Therapeutic Effect: Reduced serum bile acid levels correlate with pruritus improvement, though the complete mechanism is not fully understood [2].

The following diagram illustrates this process and the point of intervention.

Maralixibat acts on the IBAT in the terminal ileum to block bile acid reabsorption, promoting their fecal excretion.

Clinical Evidence and Efficacy Data

Clinical trials demonstrate maralixibat's efficacy in reducing pruritus and serum bile acids (sBA).

Table 1: Key Efficacy Outcomes from Clinical Trials

| Trial / Study | Patient Population | Treatment Duration | Key Efficacy Findings |

|---|---|---|---|

| ICONIC [2] | Alagille Syndrome (ALGS) | Up to 48 weeks | Significant improvements in pruritus from baseline; sBA reductions correlated with pruritus reduction. |

| MARCH-PFIC [5] | Progressive Familial Intrahepatic Churitus (PFIC) | Not Specified | Statistically significant improvements in pruritus (p<.0001), serum bile acids (p<.0001), bilirubin (p=.0471), and weight z-score (p=.0391). |

| Long-Term Analysis [2] | ALGS (N=76) | 6 years | 93% of patients remained transplant-free 6 years after starting treatment. |

Experimental Protocol Overview

The following summarizes the core methodology from the pivotal ICONIC study, an open-label trial with a randomized, placebo-controlled withdrawal period [2] [6].

- Study Design: Phase 2 trial with 4-week placebo-controlled phase, 18-week open-label extension, and 4-week randomized withdrawal period.

- Participants: 31 children with Alagille syndrome and significant pruritus.

- Intervention:

- Dosing: Maralixibat oral solution administered once daily.

- Dose Titration: Starting dose of 140 μg/kg per day, increased weekly to a maximum maintenance dose of 380 or 420 μg/kg per day.

- Primary Outcome Measure: Change in pruritus assessed using the Itch Reported Outcome (ItchRO) tool.

- Key Secondary Endpoints:

- Change in serum bile acid (sBA) levels.

- Changes in patient sleep and fatigue parameters.

- Statistical Analysis: Compared changes in ItchRO and sBA from baseline to end of the placebo-controlled and open-label periods.

Dosage, Administration, and Safety

Dosage and Administration [2] [7] [4]

- Form: Oral solution (9.5 mg/mL).

- ALGS Dosage: The recommended starting dosage is 190 μg/kg once daily, which can be increased after one week to the maintenance dosage of 380 μg/kg once daily.

- Timing: Administer 30 minutes before a meal, typically the first meal of the day.

- Important: Use the provided oral dosing dispenser. Discard any unused solution 100 days after first opening the bottle.

Table 2: Safety Profile and Management

| Category | Details | Monitoring & Management Recommendations |

|---|---|---|

| Common Adverse Reactions | Diarrhea, abdominal pain, vomiting, fat-soluble vitamin (FSV) deficiency, liver test abnormalities [2] [4]. | Monitor for dehydration; manage symptoms supportively. Consider dose interruption/reduction for persistent diarrhea [2]. |

| Hepatotoxicity | Potential for drug-induced liver injury; treatment-emergent elevations in liver enzymes [2] [1]. | Obtain baseline liver tests and monitor during treatment. Dose interruption or discontinuation may be required for persistent/recurrent abnormalities [2]. |

| GI Adverse Reactions | Diarrhea and abdominal pain are most common [2]. | Monitor for dehydration. Consider dose modification if diarrhea is persistent or accompanied by fever, bloody stool, or significant vomiting [2]. |

| Fat-Soluble Vitamin (FSV) Deficiency | Patients may have baseline deficiency; maralixibat may affect absorption [2]. Increased incidence of bone fractures observed [2]. | Monitor FSV levels. Supplementation is recommended for deficiency. Consider treatment interruption if bone fractures occur [2]. |

| Drug Interactions | Bile acid binding resins (e.g., cholestyramine); OATP2B1 substrates (e.g., statins) [2]. | Administer bile acid binding resins at least 4 hours before or 4 hours after maralixibat. Monitor effects of OATP2B1 substrates [2]. |

Future Directions and Conclusion

Maralixibat represents a targeted therapeutic approach for cholestatic pruritus. Research is ongoing for its application in other cholestatic liver diseases like biliary atresia [5]. Key considerations for researchers include:

- Unanswered Questions: The precise mechanistic link between reduced serum bile acids and pruritus relief requires further elucidation [2] [5].

- Long-Term Impact: Observed improvements in transplant-free survival suggest potential disease-modifying effects beyond symptomatic relief [2] [5].

References

- 1. Maralixibat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. How LIVMARLI Works | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]

- 3. What is the mechanism of Maralixibat Chloride? [synapse.patsnap.com]

- 4. Daily Medication Pearl: Maralixibat (Livmarli) [pharmacytimes.com]

- 5. FDA Approval of Maralixibat for Cholestatic Pruritus in PFIC ... [hcplive.com]

- 6. This compound [en.wikipedia.org]

- 7. Maralixibat: MedlinePlus Drug Information [medlineplus.gov]

Maralixibat pharmacodynamics bile acid reduction

Quantitative Data on Efficacy and Safety

| Parameter | Alagille Syndrome (ALGS) Data | Progressive Familial Intrahepatic Cholestasis (PFIC) Data | Primary Sclerosing Cholangitis (PSC) Data |

|---|

| sBA Reduction | • Children: -29 μmol/L (CFB) [1] • sBA Responders (≥20% reduction): 83% at 1 year [2] | • Indirect Comparison: Maralixibat associated with a significantly greater proportion of sBA responders and greater CFB in sBA concentration vs. odevixibat [3] | • Overall Cohort: -16.7% (CFB) [4] • Patients with Elevated Baseline sBA: -40.0% (CFB) [4] | | Pruritus Improvement | • ItchRO(Obs) CFB: -1.4 to -1.8 points [1] • Clinically Meaningful Improvement (≥1-point): 84% of patients at 1 year [5] | (Data from indirect comparison, pruritus not reported) [3] | • Patients with Severe Baseline Pruritus: ItchRO weekly sum scores decreased by 70% (CFB) [4] | | Key Adverse Reactions (≥5%) | Diarrhea (55.8%), Abdominal Pain (53.5%), Vomiting (40.7%), FSV Deficiency (25.6%), Liver Test Abnormalities (18.6%), Bone Fractures (9.3%) [6] | Safety profile comparable to odevixibat, although adverse events were typically milder [3] | Diarrhea (51.9%), other GI AEs common (81.5% overall) [4] |

Core Pharmacodynamic Mechanism

Maralixibat is an apical sodium-dependent bile acid transporter (ASBT) inhibitor that acts locally in the gastrointestinal tract [7] [8]. The following diagram illustrates its mechanism for reducing bile acids.

Maralixibat is a minimally absorbed small molecule that reversibly inhibits the ileal bile acid transporter (IBAT) in the terminal ileum [7]. This inhibition decreases intestinal reabsorption of bile acids, leading to their increased fecal excretion and a reduction in the body's overall bile acid pool [7] [2] [8]. The resulting decrease in serum bile acid (sBA) levels is a key pharmacodynamic effect correlated with clinically significant relief from pruritus [1] [2] [5].

Safety and Tolerability Profile

Based on clinical data, the safety profile of maralixibat is well-characterized. The following table details the monitoring and management strategies for key safety considerations.

| Safety Concern | Clinical Presentation | Monitoring & Management Recommendations |

|---|---|---|

| Hepatotoxicity | Treatment-emergent elevations in liver tests (ALT, AST); potential for drug-induced liver injury [9] [10]. | Obtain baseline liver tests and monitor during treatment. Dose reduction or interruption is recommended for abnormalities; permanently discontinue for persistent/recurrent issues, clinical hepatitis, or hepatic decompensation [2] [10]. |

| Gastrointestinal Effects | Diarrhea, abdominal pain, vomiting; may lead to dehydration [4] [6] [10]. | Monitor for new/worsening symptoms and dehydration. Consider dose reduction or interruption for persistent diarrhea, bloody stool, or dehydration requiring treatment [2] [10]. |

| Fat-Soluble Vitamin (FSV) Deficiency | Deficiency of vitamins A, D, E, K; may worsen during treatment. Associated with increased risk of bone fractures [2] [6] [10]. | Check FSV levels at baseline and during treatment. Supplement with FSV and consider treatment interruption if bone fractures or bleeding occur [2] [10]. |

Experimental Protocol Overview

The core pharmacodynamic effects of maralixibat are evaluated through specific clinical trial methodologies.

1. Study Design for PSC (as an example) [4]

- Trial Identifier: NCT02061540 (CAMEO study).

- Design: Open-label, phase 2 study.

- Participants: Adults (aged 18–80) with PSC.

- Intervention: 14-week treatment with maralixibat (dose escalated weekly to a maximum of 10 mg/day).

- Primary Objective: Evaluate safety and tolerability.

- Key Efficacy Endpoints:

- sBA Levels: Measured from serum samples.

- Pruritus: Assessed using the ItchRO tool, where patients or caregivers report scores daily.

2. Long-Term Extension Studies in ALGS [1] [5]

- Design: Long-term, open-label extensions of pivotal trials (e.g., ICONIC).

- Objective: Assess durability of pruritus response and sBA reduction over years.

- Endpoint Analysis: Changes from baseline in ItchRO scores and sBA concentrations are analyzed at multiple time points throughout the follow-up period.

References

- 1. Maralixibat Reduces Serum Bile Acids and Improves ... [pmc.ncbi.nlm.nih.gov]

- 2. How LIVMARLI Works | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]

- 3. Indirect Comparison of Maralixibat and Odevixibat for the ... [sciencedirect.com]

- 4. Safety, tolerability, and efficacy of maralixibat in adults with ... [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]

- 6. Safety Profile | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]

- 7. Maralixibat: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 8. What is the mechanism of Maralixibat Chloride? [synapse.patsnap.com]

- 9. Maralixibat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Important Safety Information | LIVMARLI® (maralixibat) [livmarli.com]

Maralixibat ileal bile acid transporter inhibition

Mechanism of Action and Pharmacokinetics

Maralixibat is a minimally absorbed, small-molecule inhibitor of the ileal bile acid transporter (IBAT, also known as apical sodium-dependent bile acid transporter or ASBT) [1]. Its core mechanism and pharmacokinetic profile are summarized below.

Mechanism of Action (MOA): In cholestatic liver diseases, impaired bile flow leads to a buildup of bile acids in the liver and systemic circulation, which is associated with severe pruritus and liver damage [2]. Maralixibat targets the IBAT in the terminal ileum, which is responsible for reabsorbing approximately 95% of bile acids from the intestine to complete the enterohepatic circulation [3] [2]. By inhibiting this transporter, maralixibat interrupts the recirculation of bile acids back to the liver, increases their fecal excretion, and consequently reduces the total body bile acid pool and serum bile acid (sBA) levels [3] [1] [2]. Although the complete pathway for pruritus reduction is not fully elucidated, it is observed that decreased sBA levels correlate with improvements in itching [2].

Key Pharmacokinetic Properties: Maralixibat is designed for local action in the gut with minimal systemic exposure [3] [1]. The table below summarizes its primary pharmacokinetic parameters.

| Parameter | Characteristics |

|---|---|

| Absorption | Minimal systemic absorption; plasma concentrations often below limit of quantification (0.25 ng/mL) in pediatric patients [1]. |

| Protein Binding | High (91%) binding to human plasma proteins in vitro [1]. |

| Metabolism | Undergoes minimal metabolism; low potential for clinically relevant drug-drug interactions [1]. |

| Half-life | Mean plasma half-life of approximately 1.6 hours [1]. |

| Excretion | Predominantly excreted in feces (73-94% as unchanged drug) [1]. |

The relationship between maralixibat's mechanism and the pathophysiology of cholestasis can be visualized in the following pathway:

Maralixibat inhibits ileal bile acid reuptake, reducing systemic bile acids and pruritus.

Clinical Efficacy and Safety Data

Clinical trials have demonstrated the efficacy of maralixibat in reducing pruritus and serum bile acids in cholestatic patients. The key data from these studies are summarized in the table below.

| Trial / Parameter | Findings |

|---|

| ICONIC Trial (ALGS) | Pruritus Reduction: Significant improvement in pruritus scores (ItchRO) from baseline to Week 48 (-1.6 points; 95% CI -2.1 to -1.1) [4]. sBA Reduction: Mean sBA reduction from baseline to Week 48 was -96 μmol/L (95% CI -162 to -31) [4]. Long-term Efficacy (Week 204): Improvements in pruritus and sBA levels were maintained in long-term extension (n=15) [4]. | | INDIGO Study (PFIC) | sBA and Pruritus: Reductions in sBA and pruritus were observed in children with BSEP deficiency (PFIC2) [5]. Biomarker Analysis: Specific changes in the serum bile acid metabolome (e.g., reductions in conjugated bile acids) were significantly associated with pruritus improvement (p < 0.05) [5]. | | Common Adverse Events | Diarrhea, abdominal pain, vomiting, fat-soluble vitamin (FSV) deficiency, and liver test abnormalities [3] [1]. | | Liver Test Abnormalities | In ALGS trials, 24% of patients had ALT elevations >3x ULN, and 2% had elevations >5x ULN [3]. Most events were manageable with dose modification. | | Serious Risks | Potential for drug-induced liver injury; gastrointestinal bleeding; bone fractures [3] [2]. |

Experimental Protocols for Transporter Inhibition

For drug development professionals, assessing transporter inhibition is critical for de-risking potential drug-induced liver injury (DILI). Below are key methodologies related to bile acid transport.

Vesicular Transporter Inhibition Assay: This is a standard in vitro method to evaluate a compound's potential to inhibit human BSEP (ABCB11). The assay uses membrane vesicles isolated from transporter-expressing cells (e.g., Sf9 insect cells). The assay measures the ATP-dependent uptake of a radiolabeled probe substrate (e.g., [³H]-Taurocholic Acid, TCA) into the vesicles in the presence and absence of the test compound [6]. The half-maximal inhibitory concentration (IC₅₀) is then calculated. This assay is a foundational first tier in a two-tiered testing approach [6].

Uptake Assay in Suspension Cryopreserved Hepatocytes: This protocol measures the hepatic uptake of compounds, which can involve transporters like OATPs and NTCP [7]. The workflow involves incubating cryopreserved human hepatocytes with the test compound, then separating the cells from the buffer by centrifugation through an oil layer. The amount of compound in the cells is quantified, often using liquid scintillation counting or mass spectrometry. Uptake is typically measured at 37°C and 4°C (to determine passive diffusion), with the difference representing active, transporter-mediated uptake [7].

The workflow for a comprehensive transporter inhibition strategy, which integrates these assays, is as follows:

A two-tiered in vitro strategy to de-risk drug candidates for BSEP inhibition liabilities.

- Advanced Hepatocyte Models for Efflux Inhibition: For compounds that show inhibition in the vesicular BSEP assay, further evaluation in a more complex system like human hepatocyte micropatterned co-cultures (MPCCs) is recommended [6]. MPCCs maintain hepatocyte morphology and transporter function over weeks. In this model, the Biliary Excretion Index (BEI) of a probe substrate like [³H]-TCA can be measured. A decrease in the BEI in the presence of a test compound indicates inhibition of canalicular efflux (e.g., by BSEP), providing stronger evidence of a potential DILI liability [6].

Important Safety and Clinical Considerations

Patient Selection and Contraindications: Maralixibat is approved for cholestatic pruritus in patients with ALGS (≥3 months) and PFIC (≥12 months) [8]. It is contraindicated in patients with prior or active hepatic decompensation events (e.g., ascites, hepatic encephalopathy) [2]. It is also not recommended for PFIC type 2 patients with specific ABCB11 variants that result in non-functional or a complete absence of the BSEP protein [8].

Required Monitoring: The product label recommends obtaining baseline liver tests (ALT, AST, bilirubin, INR) and monitoring them frequently during the first 6-8 months of treatment and as clinically indicated thereafter [3] [8]. Patients should also be monitored for gastrointestinal adverse reactions and fat-soluble vitamin (FSV) deficiencies, with supplementation initiated as needed [3] [2].

Dosing and Administration: Maralixibat is an oral solution or tablet taken 30 minutes before a meal [8]. Dosing is weight-based and requires a titration period. It should be administered at least 4 hours before or after bile acid binding resins (e.g., cholestyramine) to avoid drug-drug interactions [2].

References

- 1. Maralixibat: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How LIVMARLI Works | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]

- 3. Maralixibat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Efficacy and safety of maralixibat treatment in patients with ... [pubmed.ncbi.nlm.nih.gov]

- 5. Serum Bile Acid Profiling and Mixed Model Analysis ... [pmc.ncbi.nlm.nih.gov]

- 6. A Two-Tiered In Vitro Approach to De-Risk Drug ... [sciencedirect.com]

- 7. In vitro Assessment of Transporter-Mediated Uptake ... [thermofisher.com]

- 8. Maralixibat Monograph for Professionals [drugs.com]

Maralixibat clinical pharmacology overview

Mechanism of Action & Pharmacodynamics

Maralixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT) [1]. Its core mechanism involves:

- IBAT Inhibition: Maralixibat localizes to the lumen of the distal small intestine and binds to IBAT, preventing the reabsorption of bile acids from the gut into the enterohepatic circulation [1].

- Increased Fecal Excretion: Blocked reuptake increases bile acid excretion in feces, reducing the overall bile acid pool and lowering serum bile acid (sBA) levels [1].

- Pruritus Reduction: Elevated sBA levels are strongly correlated with the severity of cholestatic pruritus. By reducing sBAs, maralixibat alleviates this debilitating symptom [1].

The diagram below illustrates this mechanism and its physiological effects.

Maralixibat inhibits ileal bile acid reuptake, increasing fecal excretion and reducing serum bile acids to alleviate pruritus.

Clinical Efficacy & Key Trial Data

Maralixibat's efficacy is demonstrated in multiple pivotal trials. The structured data from key studies is summarized below.

Table 1: Key Efficacy Outcomes from Pivotal Clinical Trials [1] [2] [3]

| Trial & Population | Primary Endpoint(s) | Key Efficacy Results |

|---|

| ICONIC (ALGS) [1] | • ItchRO (Pruritus) • sBA levels | • Significant and sustained pruritus reduction through 4 years. • Significant sBA reduction vs. placebo. | | MARCH-PFIC (PFIC) [2] [3] | • Pruritus • sBA levels • Bilirubin • Growth (weight z-score) | • Statistically significant improvements in pruritus (p < .0001). • Significant sBA reduction (p < .0001). • Significant bilirubin improvement (p = .0471). • Significant growth improvement (p = .0391). |

Table 2: Indirect Comparison with Odevixibat (PFIC Population) [2]

| Outcome Measure | Maralixibat vs. Odevixibat (120 µg/kg) |

|---|---|

| sBA Responders | Significantly greater proportion with maralixibat (Treatment Difference: 32.3%, 95% CI: 1.1% to 63.4%). |

| Change in sBA | Greater reduction from baseline with maralixibat. |

| Safety Profile | Comparable, but maralixibat AEs were typically milder (75% mild vs. 45% for odevixibat). |

Dosing, Formulations, and Pharmacokinetics

- Formulations: Oral solution (9.5 mg/mL) and a once-daily tablet approved in April 2025 [4] [3]. The tablet offers a convenient option for older children and adolescents.

- Dosing: Weight-based. Starts at 198 mcg/kg once daily, increasing after one week to a maintenance dose of 380 mcg/kg once daily. Maximum daily dose is 28.5 mg (3 mL) for patients over 70 kg [5].

- Pharmacokinetics: The available documents do not provide detailed pharmacokinetic parameters (e.g., C~max~, T~max~, half-life). As an orally administered drug with local action in the gut, systemic exposure is expected to be low.

Safety and Updated Contraindications

The FDA updated prescribing information for maralixibat in June 2025 to include [4]:

- New Contraindication: Patients with prior or active serious hepatic events, including variceal hemorrhage and hepatic encephalopathy.

- Expanded Warnings: Highlighting the risk of bleeding related to pre-existing fat-soluble vitamin (FSV) deficiency.

- Common Adverse Events: Include gastrointestinal disturbances such as abdominal pain and diarrhea [1] [5].

Conclusion for Researchers

Maralixibat represents a targeted therapeutic approach for cholestatic pruritus. Its mechanism of action directly addresses the pathophysiological role of bile acids. Clinical data demonstrate significant and sustained improvements in pruritus, serum bile acids, and other key markers, with a generally manageable safety profile, though requires vigilance for hepatic and bleeding risks.

References

- 1. Clinical Review - Maralixibat (Livmarli) - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Indirect Comparison of Maralixibat and Odevixibat for the ... [sciencedirect.com]

- 3. FDA Approves Maralixibat (Livmarli) Tablet for Alagille ... [hcplive.com]

- 4. FDA notifies providers of safety-related changes to ... [contemporarypediatrics.com]

- 5. Pharmacoeconomic Review - Maralixibat (Livmarli) - NCBI - NIH [ncbi.nlm.nih.gov]

Mechanism of Action and Pharmacological Rationale

Maralixibat (trade name Livmarli) is an oral, minimally-absorbed ileal bile acid transporter (IBAT) inhibitor, also known as an apical sodium-dependent bile acid transporter (ASBT) inhibitor [1] [2] [3]. Its development was based on the therapeutic rationale of pharmacologically disrupting the enterohepatic circulation of bile acids [4] [3].

The following diagram illustrates the enterohepatic circulation of bile acids and the site of action for Maralixibat:

This disruption of bile acid reabsorption leads to three primary pharmacological effects [4]:

- Increased fecal excretion of bile acids

- Reduced systemic bile acid levels

- Lowered hepatic bile acid load

For researchers, the key takeaway is that by targeting IBAT/ASBT, Maralixibat aims to reduce the bile acid-mediated liver damage and severe pruritus that characterize cholestatic liver disorders [1].

Pharmacological Profile and Selectivity

The quantitative data available from later-stage development and comparative studies characterize Maralixibat as a potent and specific inhibitor.

Table 1: Pharmacological and Pharmacokinetic Profile of Maralixibat

| Parameter | Description / Value | Reference |

|---|---|---|

| Molecular Target | Ileal Bile Acid Transporter (IBAT/ASBT) | [1] [3] |

| Chemical Class | Benzothiepine | [4] |

| IC₅₀ for ASBT | 0.1 - 1.0 μM | [4] |

| Inhibition Type | Sustained (non-competitive) | [4] |

| Oral Bioavailability | Minimal systemic absorption | [1] [3] |

| Plasma Concentration | Often below limit of quantification (0.25 ng/mL) | [1] [3] |

| Protein Binding | 91% (in vitro) | [3] |

| Half-life | ~1.6 hours | [3] |

| Primary Excretion | Feces (as unchanged drug) | [3] |

A 2025 study investigated the transporter cross-reactivity profile of Maralixibat and related compounds [4]. The following diagram summarizes its interaction with various carriers:

This cross-reactivity profile is valuable for understanding potential drug-drug interaction liabilities, though the minimal systemic absorption of Maralixibat reduces associated risks [4].

From Preclinical Rationale to Clinical Application

The transition of Maralixibat from research to clinical use was guided by several key findings from its development phase:

- Clinical Proof of Concept: The ICONIC trial demonstrated that Maralixibat significantly reduced serum bile acid levels and pruritus in pediatric patients with Alagille syndrome, validating the preclinical hypothesis [1] [3].

- Safety Profile: The most common adverse events were gastrointestinal, consistent with the drug's local action in the intestine [1] [5].

- Regulatory Recognition: Maralixibat received Breakthrough Therapy Designation from the U.S. FDA for pruritus in Alagille syndrome and for PFIC2, facilitating its development [6] [3].

References

- 1. What is the therapeutic class of Maralixibat Chloride? [synapse.patsnap.com]

- 2. Our Discoveries - Mirum Pharma [mirumpharma.com]

- 3. Maralixibat: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carrier cross-reactivities of the bile acid reabsorption ... [pmc.ncbi.nlm.nih.gov]

- 5. Maralixibat - an overview [sciencedirect.com]

- 6. Mirum Pharmaceuticals Announces Breakthrough Therapy... - BioSpace [biospace.com]

Orphan Drug Designation and Approvals for Maralixibat (Livmarli)

| Condition Designated/Treated | Orphan Designation Date | Marketing Approval Date | Approved Patient Population |

|---|

| Progressive Familial Intrahepatic Cholestasis (PFIC) [1] | September 4, 2013 [1] | March 13, 2024: For patients 5 years and older [1] [2]. July 24, 2024: Expanded to patients 12 months and older [1] [3]. | 12 months and older [3] | | Alagille Syndrome (ALGS) | Information not specified in search results | September 29, 2021: For patients 1 year and older [3]. September 2021 approval noted: Label for patients 3 months and older [4] [3]. | 3 months and older [3] |

Mechanism of Action and Clinical Evidence

Maralixibat's efficacy is rooted in its targeted mechanism of action and supported by key clinical trials.

- Mechanism of Action: The active substance in Livmarli, maralixibat chloride, is an apical sodium-dependent bile acid transporter (ASBT) inhibitor, also known as an ileal bile acid transporter (IBAT) inhibitor [5]. It works in the final section of the small intestine (ileum) to block the recycling of bile acids back to the liver. This process reduces the overall burden of bile acids in the body, alleviating the intense itching (pruritus) associated with these cholestatic liver diseases [5]. The diagram below illustrates this process.

- Clinical Trial Evidence: The approvals for ALGS and PFIC were based on robust phase 3 clinical studies.

- ALGS (ICONIC Study): This study involved children with ALGS aged from 1 to 18 years. After 18 weeks of treatment, patients showed statistically significant reductions in pruritus (itching) and serum bile acid levels. These improvements were maintained in long-term follow-up studies for up to 4 years [5] [3].

- PFIC (MARCH Study): This was the largest randomized trial in PFIC, enrolling 93 children with various genetic subtypes (PFIC1, PFIC2, etc.). After 26 weeks, patients receiving maralixibat showed statistically significant improvements in pruritus, serum bile acids, bilirubin, and growth compared to those receiving a placebo [2] [3].

Regulatory Status and Developments

Maralixibat has a well-defined regulatory status across major regions, with recent developments expanding its availability.

| Region / Aspect | Status Summary |

|---|---|

| United States (FDA) | Approved for cholestatic pruritus in ALGS (3 months+) and PFIC (12 months+). Available as an oral solution and a tablet formulation (approved April 2025) [3]. |

| European Union (EMA) | Approved for cholestatic pruritus in ALGS (2 months+) and PFIC (3 months+) [5]. |

| Exclusivity | Orphan drug exclusivity in the U.S. for the PFIC indication protects it from competition until at least March 2031 [1]. |

References

- 1. Search Orphan and Approvals Drug Designations [accessdata.fda.gov]

- 2. FDA Approves Maralixibat for Treatment of... | Pharmacy Times [pharmacytimes.com]

- 3. FDA approves maralixibat tablet formulation for ALGS and ... [contemporarypediatrics.com]

- 4. chloride - Wikipedia Maralixibat [en.wikipedia.org]

- 5. Livmarli | European Medicines Agency (EMA) [ema.europa.eu]

Maralixibat chloride clinical trial protocols

Drug Profile and Mechanism of Action

Maralixibat chloride (Livmarli) is an orally administered, small-molecule inhibitor of the ileal bile acid transporter (IBAT/ASBT). It is minimally absorbed and acts locally in the distal ileum to disrupt the enterohepatic circulation of bile acids, promoting their fecal excretion and consequently reducing systemic bile acid levels [1] [2]. This mechanism targets the pathophysiology of cholestatic pruritus.

The diagram below illustrates the mechanism of action of Maralixibat.

Summary of Key Clinical Trials

Maralixibat has been evaluated across a spectrum of rare cholestatic liver diseases. The table below summarizes the design and key outcomes of pivotal clinical trials.

Table 1: Overview of Pivotal Maralixibat Clinical Trials

| Trial Name/Identifier | Phase | Design | Patient Population | Key Efficacy Endpoints | Primary Results |

|---|

| ICONIC (NCT02160782) [3] [1] | II | 18-week run-in, 4-week randomized withdrawal, long-term extension [1] | ALGS (n=31), children, intractable pruritus, sBA > 3x ULN [1] | • sBA change (primary) • Pruritus (ItchRO) | • Significant LS mean difference in sBA: -117 µmol/L (responders) [1] • Pruritus improvements sustained to Week 204 [1] | | MARCH-PFIC (NCT03905330) [4] [5] | III | 26-week, multicenter, RCT, double-blind, placebo-controlled [5] | PFIC (n=93), children (various types: BSEP, FIC1, MDR3) [5] | • Pruritus (0-4 scale) • sBA levels | • Significant pruritus improvement vs. placebo (p=0.004, BSEP cohort) [5] • Significant sBA reduction vs. placebo (p=0.03, BSEP cohort) [5] | | Adolescent/Adult ALGS Analysis [6] | Pooled Analysis | Analysis of 3 trials (ITCH, IMAGO, ICONIC) in pts ≥16 years [6] | ALGS (n=14), adolescents and young adults [6] | • Pruritus (ItchRO[Obs]) • sBA levels | • Significant pruritus reduction (CFB: -1.8 to -2.8) [6] • Significant sBA reduction (CFB: -29 to -112 µmol/L) [6] | | CAMEO (NCT02061540) [7] | II | 14-week, open-label, dose-escalation [7] | PSC (n=27), adults with pruritus [7] | • Safety & Tolerability • sBA & Pruritus | • Mean sBA decrease: -14.84 µmol/L (p=0.0043) [7] • Pruritus improvement in severe baseline pts (p=0.0078) [7] |

Detailed Experimental Protocols

Patient Eligibility Criteria

Inclusion Criteria (Generalized from PFIC & ALGS trials) [4] [5]:

- Genetically confirmed diagnosis of PFIC (types 1, 2, 3) or ALGS (JAG1/NOTCH2 mutation).

- Elevated serum bile acids: sBA > 3 times the upper limit of normal (ULN) in screening.

- Significant pruritus: A mean daily ItchRO(Obs) score ≥ 2.0 for 2 consecutive weeks before randomization.

- Age: Pediatric patients (typically 1-18 years), though adult studies have been conducted.

- Hepatic decompensation: History or current evidence of portal hypertension complications (e.g., variceal bleeding, ascites), or liver transplant.

- Other liver diseases: Concomitant biliary atresia, sclerosing cholangitis, or other non-PFIC/ALGS liver disorders.

- Severe renal or cardiac impairment.

- Use of prohibited medications: Such as bile acid binding resins (requires 4-hour washout and separation from maralixibat dosing [8]), rifampicin, or other investigational drugs.

Dosing and Administration Protocol

Formulation: Oral solution (5 mg/mL or 10 mg/mL) or tablets for patients ≥25 kg [8]. Administration: Once daily, 30 minutes before the first meal of the day [1].

Table 2: Recommended Dosing Regimen by Weight (Oral Solution)

| Patient Body Weight | Initial Dose (Week 1) | Maintenance Dose (Week 2+) | Maximum Daily Dose |

|---|---|---|---|

| All patients | 190 µg/kg once daily | 380 µg/kg once daily [1] | 28.5 mg (9.5 mL of 9.5 mg/mL solution) [8] |

| PFIC-specific high dose | ~285 µg/kg twice daily | ~570 µg/kg twice daily [5] | Not specified |

Dose Adjustment: In case of persistent diarrhea, abdominal pain, or vomiting, consider dose reduction or temporary interruption [8]. For liver test abnormalities (e.g., ALT/AST elevations), consider dose modification or discontinuation [8].

Efficacy and Safety Assessment Methods

Primary Efficacy Endpoints:

- Pruritus Assessment: ItchRO(Obs) scale, a caregiver-reported instrument scoring itch from 0 (no itching) to 4 (extreme itching). A ≥1-point reduction is considered clinically meaningful [6] [1].

- Serum Bile Acids (sBA): Fasting sBA levels measured centrally.

Secondary/Exploratory Endpoints:

- Growth Parameters: Height and weight Z-scores.

- Liver Biochemistry: Total and direct bilirubin, ALT, AST, GGT.

- Quality of Life: Utilizing disease-specific QoL questionnaires.

- Xanthoma Severity: Assessed via Clinical Xanthoma Scale [6].

- Event-Free Survival (EFS): A composite endpoint defined as time to first event of manifestations of portal hypertension, surgical biliary diversion, liver transplant, or death [3].

Safety Monitoring:

- Laboratory Tests: Liver function tests (ALT, AST, bilirubin), international normalized ratio (INR), and assessment of fat-soluble vitamin (FSV) levels at baseline and throughout the study [8].

- Adverse Event (AE) Reporting: All AEs and serious AEs (SAEs) are monitored and recorded, with special attention to gastrointestinal events and liver test abnormalities [8].

Safety and Tolerability Profile

The integrated safety profile is derived from 86 patients with ALGS treated with maralixibat [8].

Table 3: Common Adverse Reactions (≥5% Incidence) in ALGS Clinical Program [8]

| Adverse Reaction | Any Grade, n (%) | Events per 100 Person-Years |

|---|---|---|

| Diarrhea | 48 (55.8%) | 41.6 |

| Abdominal Pain | 46 (53.5%) | 38.6 |

| Vomiting | 35 (40.7%) | 19.8 |

| Nausea | 7 (8.1%) | 2.9 |

| Fat-Soluble Vitamin (FSV) Deficiency | 22 (25.6%) | 11.1 |

| Transaminases Increased | 16 (18.6%) | 6.9 |

| Bone Fractures | 8 (9.3%) | 3.3 |

Warnings and Precautions [8]:

- Hepatotoxicity: Treatment is associated with a potential for drug-induced liver injury. Obtain baseline liver tests and monitor during treatment. Dose reduction or interruption is recommended for significant abnormalities.

- Gastrointestinal Adverse Reactions: Diarrhea and abdominal pain are common. Monitor for dehydration. Consider dose modification for persistent or severe symptoms.

- Fat-Soluble Vitamin (FSV) Deficiency: Patients often have FSV deficiency at baseline, which may be exacerbated by maralixibat. Monitor FSV levels and supplement as needed.

- Risk in Pediatric Patients <5 Years: The oral solution contains propylene glycol. Monitor for potential toxicity related to total daily intake.

Conclusion and Research Implications

Maralixibat represents a significant advancement in the pharmacological management of cholestatic pruritus in rare liver diseases like ALGS and PFIC. The clinical trial protocols demonstrate a consistent approach to establishing efficacy through robust, placebo-controlled designs and long-term extensions. The drug's well-characterized safety profile, though requiring monitoring for GI and hepatic effects, offers a viable non-surgical option that can improve quality of life and potentially alter the disease course by improving event-free survival [3].

Future research directions include confirming the long-term impact on transplant-free survival, exploring efficacy in other cholestatic conditions like biliary atresia, and further personalizing treatment based on genetic subtypes of PFIC.

References

- 1. : First Approval - PMC Maralixibat [pmc.ncbi.nlm.nih.gov]

- 2. Maralixibat: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Event-free survival of maralixibat-treated patients with ... [pmc.ncbi.nlm.nih.gov]

- 4. Register Clinical Trials [clinicaltrialsregister.eu]

- 5. Maralixibat in progressive familial intrahepatic cholestasis ... [sciencedirect.com]

- 6. Maralixibat Reduces Serum Bile Acids and Improves ... [pmc.ncbi.nlm.nih.gov]

- 7. Safety, tolerability, and efficacy of maralixibat in adults with ... [pmc.ncbi.nlm.nih.gov]

- 8. Safety Profile | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]

Comprehensive Application Notes and Protocols for Maralixibt in Cholestatic Pruritus Management

Drug Overview and Clinical Significance

Maralixibat (marketed as Livmarli) represents a pioneering therapeutic advancement in the management of cholestatic pruritus for patients with Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC). As a selective ileal bile acid transporter (IBAT) inhibitor, maralixibat addresses the fundamental pathophysiology of cholestatic liver diseases by targeting the enterohepatic circulation of bile acids. The drug received initial FDA approval on September 29, 2021, for the treatment of cholestatic pruritus in patients with ALGS one month and older, followed by approval for PFIC in patients five years and older in the United States [1]. European and Canadian regulatory approvals followed in late 2022 and 2023, respectively, establishing maralixibat as a foundational pharmacological intervention for these rare cholestatic liver conditions [1].

Prior to the availability of maralixibat, clinical management of cholestatic pruritus relied heavily on medications with limited evidence-based support, including antihistamines, rifampin, ursodeoxycholic acid, cholestyramine, naltrexone, and sertraline, typically used in various combinations based on prescriber experience rather than robust clinical trial data [1]. Surgical interventions such as partial external bile diversion represented the only invasive alternatives for severe, refractory cases [1]. Maralixibat has therefore transformed the therapeutic landscape by providing the first FDA-approved targeted treatment for cholestatic pruritus in ALGS and PFIC, offering a non-surgical approach that specifically addresses the underlying mechanism of bile acid accumulation [1] [2].

Mechanism of Action and Pharmacological Profile

Pharmacodynamic Properties

Maralixibat exerts its therapeutic effects through potent inhibition of the ileal bile acid transporter (IBAT) in the distal ileum, thereby disrupting enterohepatic circulation of bile acids [1]. Under normal physiological conditions, approximately 95% of intestinal bile acids are reabsorbed via IBAT and returned to the liver through the portal vein [3]. By reversibly inhibiting this transporter, maralixibat significantly reduces bile acid reabsorption, leading to increased fecal excretion of bile acids and consequent reduction in serum bile acid levels [1] [3]. This mechanism is particularly relevant for cholestatic liver diseases like ALGS and PFIC, where impaired bile flow results in accumulation of bile acids systemically, contributing to the characteristic intense pruritus and liver damage [3].

The relationship between maralixibat's mechanism and clinical effects can be visualized as follows:

Figure 1: Maralixibat's mechanism of action involves inhibition of the ileal bile acid transporter (IBAT), reducing bile acid reabsorption and ultimately leading to decreased serum bile acid levels and pruritus reduction.

An important secondary pharmacological effect involves the disruption of negative feedback loops regulating bile acid synthesis. Under normal conditions, bile acids binding to the farnesoid X receptor (FXR) trigger signaling cascades that inhibit CYP7A1-mediated bile acid synthesis [1]. IBAT inhibition by maralixibat interrupts these regulatory pathways, leading to increased bile acid synthesis and a consequent reduction of low-density lipoprotein cholesterol [1]. This unique mechanism differentiates maralixibat from simply sequestering bile acids (as with bile acid binding resins) by fundamentally altering bile acid dynamics throughout the enterohepatic circulation.

Pharmacokinetic Profile

Maralixibat demonstrates minimal systemic absorption when administered orally, with plasma concentrations frequently below the limit of quantification (0.25 ng/mL) following recommended dosing regimens [1]. In pharmacokinetic studies using higher single doses (30 mg) under fasted conditions, the drug exhibited a median Tmax of 0.75 hours, with mean Cmax and AUClast values of 1.65 ng/mL and 3.43 ng·h/mL, respectively [1]. The low systemic exposure is considered advantageous for a drug targeting gastrointestinal transporters, potentially minimizing off-target effects. Maralixibat displays dose-dependent increases in exposure parameters, with AUClast and Cmax increasing 4.6-fold and 2.4-fold, respectively, following a 3.3-fold dose increase from 30 to 100 mg [1].

Administration with a high-fat meal decreases both the rate and extent of absorption, reducing AUC and Cmax values by 64.8% to 85.8% compared to fasted conditions [1]. However, this food effect is not considered clinically significant, and maralixibat can be administered without regard to meals, though consistent timing relative to food is recommended for reproducible effects [1]. Maralixibat is highly protein-bound (91%) and undergoes minimal metabolism, with no detectable metabolites in plasma and only three minor metabolites accounting for less than 3% of fecal radioactivity [1]. The elimination half-life is approximately 1.6 hours, with fecal excretion representing the major route of elimination (73% of administered dose), primarily as unchanged drug (94%) [1].

Dosing Guidelines and Regimen Specification

Weight-Based Dosing Protocols

Maralixibat dosing follows distinct protocols for ALGS and PFIC, with specific formulations and strength recommendations for each condition. For both indications, dosing must be carefully calculated based on body weight, with gradual titration to improve tolerability and minimize gastrointestinal adverse effects [4] [5]. It is crucial to note that the two available strengths of Livmarli Oral Solution (9.5 mg/mL for ALGS and 19 mg/mL for PFIC) should not be substituted for one another when treating PFIC patients, as this could result in significant dosing errors [4]. For patients weighing 25 kg and above who can swallow tablets, maralixibat tablets can be used for both ALGS and PFIC, available in four strengths (5 mg, 10 mg, 15 mg, and 20 mg) to facilitate accurate dosing [5].

Table 1: Maralixibat Dosing Protocol for Alagille Syndrome (ALGS) using 9.5 mg/mL Oral Solution

| Patient Weight (kg) | Days 1-7 (190 mcg/kg once daily) | Beginning Day 8 (380 mcg/kg once daily) |

|---|---|---|

| 5 to 6 | 0.1 mL | 0.2 mL |

| 7 to 9 | 0.15 mL | 0.3 mL |

| 10 to 12 | 0.2 mL | 0.45 mL |

| 13 to 15 | 0.3 mL | 0.6 mL |

| 16 to 19 | 0.35 mL | 0.7 mL |

| 20 to 24 | 0.45 mL | 0.9 mL |

| 25 to 29 | 0.5 mL | 1 mL |

| 30 to 34 | 0.6 mL | 1.25 mL |

| 35 to 39 | 0.7 mL | 1.5 mL |

| 40 to 49 | 0.9 mL | 1.75 mL |

| 50 to 59 | 1 mL | 2.25 mL |

| 60 to 69 | 1.25 mL | 2.5 mL |

| 70 or higher | 1.5 mL | 3 mL |

For ALGS, the recommended dosage is 380 mcg/kg once daily, initiated with a starting dose of 190 mcg/kg administered orally once daily for the first week, then increased to the full maintenance dose of 380 mcg/kg once daily as tolerated [4]. The maximum daily dose should not exceed 28.5 mg (3 mL) per day for Livmarli Oral Solution and 30 mg per day for tablets [4]. Administration should occur 30 minutes before a meal in the morning to optimize consistency of effect [4] [6].

Table 2: Maralixibat Dosing Protocol for Progressive Familial Intrahepatic Cholestasis (PFIC) using 19 mg/mL Oral Solution

| Patient Weight (kg) | 285 mcg/kg (once daily titrated to BID) | 428 mcg/kg (twice daily) | 570 mcg/kg (twice daily as tolerated) |

|---|---|---|---|

| 5 | 0.1 mL | 0.1 mL | 0.15 mL |

| 6 to 7 | 0.1 mL | 0.15 mL | 0.2 mL |

| 8 | 0.1 mL | 0.2 mL | 0.25 mL |

| 9 | 0.15 mL | 0.2 mL | 0.25 mL |

| 10 to 12 | 0.15 mL | 0.25 mL | 0.3 mL |

| 13 to 15 | 0.2 mL | 0.3 mL | 0.4 mL |

| 16 to 19 | 0.25 mL | 0.4 mL | 0.5 mL |

| 20 to 24 | 0.3 mL | 0.5 mL | 0.6 mL |

| 25 to 29 | 0.4 mL | 0.6 mL | 0.8 mL |

| 30 to 34 | 0.45 mL | 0.7 mL | 0.9 mL |

| 35 to 39 | 0.6 mL | 0.8 mL | 1 mL |

| 40 to 49 | 0.6 mL | 0.9 mL | 1 mL |

| 50 to 59 | 0.8 mL | 1 mL | 1 mL |

| 60 or higher | 0.9 mL | 1 mL | 1 mL |

For PFIC, the dosing regimen involves twice-daily administration with a more gradual titration schedule [4] [5]. The recommended target dosage is 570 mcg/kg twice daily, but treatment initiation follows a step-wise escalation: start at 285 mcg/kg orally once daily in the morning, increase to 285 mcg/kg twice daily, then to 428 mcg/kg twice daily, and finally to the target dose of 570 mcg/kg twice daily, as tolerated [4] [5]. The maximum daily dose should not exceed 38 mg (2 mL) per day for Livmarli Oral Solution and 40 mg per day for tablets [4] [5]. Each dose should be administered 30 minutes before a meal to optimize consistency of effect [6] [5].

Formulation Selection and Administration Protocol

The selection between oral solution and tablet formulations depends on patient weight and ability to swallow tablets. For patients weighing less than 25 kg, the oral solution is the only option [4] [5]. For patients weighing 25 kg and above who can swallow tablets, either formulation may be used based on patient preference and clinical consideration [5]. When using the oral solution, healthcare providers must ensure that only the provided calibrated measuring device is used for dose administration, as household teaspoons and tablespoons are not adequate measuring devices and could lead to significant dosing errors [5].

Table 3: Maralixibat Tablet Dosing for Patients ≥25 kg Who Can Swallow Tablets

| Patient Weight (kg) | ALGS Regimen (Once Daily) | PFIC Regimen (Twice Daily) |

|---|---|---|

| Less than 25 | Use Oral Solution | Use Oral Solution |

| 25 to 32 | 10 mg | 15 mg |

| 33 to 43 | 15 mg | 10 mg (285 mcg/kg BID) → 15 mg (428 mcg/kg BID) → 20 mg (570 mcg/kg BID) |

| 44 to 65 | 20 mg | 15 mg (285 mcg/kg BID) → 20 mg (428 mcg/kg BID) → 20 mg (570 mcg/kg BID) |

| 66 or higher | 30 mg | 15 mg (285 mcg/kg BID) → 20 mg (428 mcg/kg BID) → 20 mg (570 mcg/kg BID) |

For missed doses, specific protocols exist based on the dosing frequency. For once-daily dosing (ALGS regimen), if a dose is missed, it should be taken as soon as possible within 12 hours of the usual administration time, then the original dosing schedule resumed [4]. If more than 12 hours have passed, the dose should be omitted and the regular schedule continued [4]. For twice-daily dosing (PFIC regimen), the timeframe for administering a missed dose is within 6 hours of the usual time, with omission if more than 6 hours have elapsed [4] [5].

Safety Profile and Risk Management

Hepatotoxicity Monitoring Protocol

Maralixibat treatment carries a potential risk for drug-induced liver injury (DILI) and requires vigilant monitoring [6]. In the PFIC trial, treatment-emergent hepatic decompensation events and elevations in liver tests were observed, with two patients experiencing DILI attributable to maralixibat during the core trial and two additional cases in the open-label extension [6]. Importantly, one of these patients required liver transplantation and another patient died, highlighting the potentially serious nature of this adverse effect [6].

Baseline assessment of liver function is essential before initiating treatment, including ALT, AST, total bilirubin, direct bilirubin, and International Normalized Ratio (INR) [4] [6]. Regular monitoring of these parameters during treatment is mandatory, with particular attention to any new onset abnormalities [6]. The established protocol requires dose reduction or treatment interruption if significant liver test abnormalities occur in the absence of other identifiable causes [4]. For persistent or recurrent liver test abnormalities, permanent discontinuation of maralixibat should be considered [6]. Maralixibat is contraindicated in patients with prior or active hepatic decompensation events (e.g., variceal hemorrhage, ascites, or hepatic encephalopathy) [6].

Gastrointestinal Adverse Events Management

Diarrhea and abdominal pain represent the most common adverse reactions associated with maralixibat therapy [6]. In clinical trials, gastrointestinal treatment-emergent adverse events occurred in 81.5% of participants, with diarrhea specifically affecting 51.9% [3]. Similarly, in the MARCH-PFIC trial, diarrhea was reported in 27 (57%) of 47 patients receiving maralixibat compared to only nine (20%) of 46 placebo recipients [2]. These effects are typically dose-related and often transient, but require active management to prevent complications such as dehydration [6].

Patients should be monitored closely for signs of dehydration, which should be treated promptly if identified [6]. The recommended management strategy for persistent gastrointestinal adverse events includes dose reduction or temporary treatment interruption [6]. Specifically, healthcare providers should consider dosage modification if a patient experiences persistent diarrhea, diarrhea with bloody stool, vomiting, dehydration requiring medical intervention, or fever [6]. The gradual titration schedule implemented in both ALGS and PFIC dosing protocols is designed specifically to mitigate gastrointestinal adverse effects by allowing the gastrointestinal tract to adapt to altered bile acid dynamics [4] [5].

Other Significant Safety Considerations

Fat-soluble vitamin (FSV) deficiency represents another important safety consideration with maralixibat therapy [6]. Patients with cholestatic liver disease often have pre-existing deficiencies in vitamins A, D, E, and K, and maralixibat may further adversely affect the absorption of these vitamins [6]. Clinical trials have observed treatment-emergent bone fracture events more frequently in patients treated with maralixibat compared with placebo [6]. Regular monitoring of fat-soluble vitamin levels is recommended, with supplementation as needed [6]. If bone fractures or bleeding occur (potentially indicating vitamin K deficiency), treatment interruption should be considered along with FSV supplementation [6]. Maralixibat can be restarted once FSV deficiency is corrected and maintained at appropriate levels [6].

For pediatric patients under 5 years of age, an additional safety consideration involves the propylene glycol content in the oral solution formulation [4] [6]. Livmarli oral solution contains 364.5 mg/mL of propylene glycol, and total daily intake must be carefully considered to manage the risk of propylene glycol toxicity [4]. Patients should be monitored for signs of toxicity, which may include central nervous system, cardiovascular, or respiratory effects, as well as hyperosmolality [1]. If toxicity is suspected, maralixibat should be discontinued [6].

Clinical Evidence and Efficacy Data

Efficacy in Progressive Familial Intrahepatic Cholestasis

The MARCH-PFIC trial (NCT03905330) was a multicenter, randomized, double-blind, placebo-controlled, phase 3 study that evaluated the efficacy and safety of maralixibat in participants with all types of PFIC aged 1-17 years [2]. This rigorous trial demonstrated significant improvements in both pruritus and serum bile acid levels, key endpoints for evaluating treatment efficacy in PFIC. In the BSEP deficiency cohort (the primary analysis population), the least-squares mean change from baseline in morning ItchRO(Obs) was -1.7 (95% CI -2.3 to -1.2) with maralixibat compared to -0.6 (-1.1 to -0.1) with placebo, representing a statistically significant between-group difference of -1.1 (95% CI -1.8 to -0.3; p=0.0063) [2].

Similarly, for the key secondary endpoint, the reduction in serum bile acids was substantially greater with maralixibat than with placebo [2]. The least-squares mean change from baseline in total serum bile acids was -176 μmol/L (95% CI -257 to -94) for maralixibat versus 11 μmol/L (-58 to 80) for placebo, yielding a significant between-group difference of -187 μmol/L (95% CI -293 to -80; p=0.0013) [2]. These improvements in both symptomatic (pruritus) and biochemical (serum bile acids) parameters are clinically meaningful, as they represent key predictors of native liver survival in PFIC [2]. The trial authors concluded that maralixibat represents a non-surgical pharmacological option to interrupt the enterohepatic circulation and improve the standard of care in patients with PFIC [2].

Efficacy in Alagille Syndrome and Other Cholestatic Conditions

In patients with Alagille syndrome, maralixibat has demonstrated significant pruritus reduction and improvements in quality of life measures, leading to its initial FDA approval for this indication [1]. Although the search results do not provide detailed efficacy statistics for ALGS specifically, the drug's approval was based on robust clinical trial evidence demonstrating clinically meaningful and statistically significant improvements in pruritus assessments compared to placebo or baseline measurements.

Beyond its approved indications, maralixibat has shown promise in other cholestatic conditions. A proof-of-concept study in adults with primary sclerosing cholangitis (PSC) demonstrated that maralixibat significantly reduced serum bile acid levels by 16.7% (-14.84 μmol/L; 95% CI, -27.25 to -2.43; p=0.0043) by week 14/early termination [3]. In participants with baseline serum bile acid levels above normal (n=18), the reduction was even more substantial at 40.0% (-22.3 μmol/L, 95% CI, -40.38 to -4.3; p=0.004) [3]. Importantly, maralixibat also reduced pruritus in this population, with ItchRO weekly sum scores decreasing from baseline to week 14/ET by 8.4% (p=0.0495) in the overall population, and by 70% (p=0.0078) in the subset of eight participants with more severe baseline pruritus (ItchRO daily average score ≥3) [3].

Experimental and Clinical Protocols

Clinical Monitoring and Dose Modification Protocol

A comprehensive monitoring protocol is essential for the safe administration of maralixibat in both clinical trial and real-world settings. The following workflow outlines the key components of this protocol:

Figure 2: Clinical monitoring protocol for maralixibat therapy, emphasizing baseline assessment, regular monitoring, and appropriate dose modifications based on liver test results.

The monitoring protocol should include baseline assessment of liver tests (ALT, AST, total bilirubin, direct bilirubin, and INR) before treatment initiation, establishing a reference point for future comparisons [4] [6]. During treatment, regular monitoring of these parameters is essential, with frequency tailored to individual patient risk factors and stability [6]. For new onset liver test abnormalities without other identifiable causes, dose reduction or temporary interruption is recommended [4]. Once abnormalities resolve or stabilize at a new baseline, treatment can be restarted at the last tolerated dose, with gradual escalation as tolerated [4]. Permanent discontinuation is warranted if liver test abnormalities recur, if clinical hepatitis develops, or if a patient experiences any hepatic decompensation event (e.g., variceal hemorrhage, ascites, or hepatic encephalopathy) [6].

Drug Interaction Management Protocol

Maralixibat has several important drug interactions that require careful management in both research and clinical settings. Concomitant administration of bile acid binding resins (such as cholestyramine) with maralixibat is not recommended due to potential interference with absorption [6]. If both medications are necessary, they should be administered at least 4 hours apart to minimize interaction [6]. Additionally, maralixibat may inhibit the organic anion transporting polypeptide 2B1 (OATP2B1) in the gastrointestinal tract, potentially decreasing the absorption of substrates of this transporter [6]. Commonly affected medications include certain statins, and consideration should be given to monitoring the effects of these drugs when co-administered with maralixibat, with dose adjustments as needed [6].

From a clinical research perspective, previous trials have implemented specific exclusion criteria regarding concomitant medications that provide guidance for future study designs. The PSC study, for example, excluded participants who had received ursodeoxycholic acid and bile acid resins within 28 days before treatment, as well as various immunomodulators within longer timeframes [3]. These exclusion criteria help minimize confounding factors and potential interactions that could obscure interpretation of study results. For future clinical trials involving maralixibat, similar careful consideration of concomitant medications will be essential to ensure clean safety and efficacy data.

Conclusion

Maralixibat represents a significant therapeutic advancement for patients suffering from cholestatic pruritus associated with Alagille syndrome and progressive familial intrahepatic cholestasis. As the first FDA-approved IBAT inhibitor for these conditions, it offers a mechanistically targeted approach that addresses the underlying pathophysiology of bile acid accumulation rather than merely providing symptomatic relief. The well-defined dosing protocols, with appropriate titration schedules and weight-based calculations, facilitate optimized treatment individualization while managing the expected gastrointestinal adverse effects. The robust clinical trial evidence demonstrates consistent benefits in both pruritus reduction and serum bile acid lowering, key endpoints that correlate with improved quality of life and potential for enhanced native liver survival.

The safety profile of maralixibat necessitates vigilant monitoring, particularly for hepatotoxicity, gastrointestinal adverse effects, and fat-soluble vitamin deficiencies, but with appropriate protocols in place, these risks can be effectively managed. The availability of both oral solution and tablet formulations allows for flexible administration across different age groups and patient preferences. Ongoing research continues to explore the potential of maralixibat in other cholestatic conditions, possibly expanding its therapeutic utility in the future. For researchers and clinicians working in rare cholestatic liver diseases, maralixibat represents a paradigm shift from nonsymptomatic management to targeted therapy that addresses the fundamental mechanisms of disease.

References

- 1. Maralixibat: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Maralixibat in progressive familial intrahepatic cholestasis ... [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, tolerability, and efficacy of maralixibat in adults with ... [pmc.ncbi.nlm.nih.gov]

- 4. Livmarli Dosage Guide [drugs.com]

- 5. Twice-Daily Dosing | LIVMARLI® (maralixibat) | Official HCP Site [livmarlihcp.com]

- 6. LIVMARLI® (maralixibat) | Official HCP Site [livmarlihcp.com]

Comprehensive Application Notes and Protocols for Maralixibat Oral Solution

Introduction and Mechanism of Action

Maralixibat (marketed as Livmarli) is an orally administered ileal bile acid transporter (IBAT) inhibitor approved for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) aged 3 months and older and progressive familial intrahepatic cholestasis (PFIC) aged 12 months and older [1] [2]. It represents a targeted therapeutic approach for managing the debilitating pruritus associated with these cholestatic liver disorders. By inhibiting the ileal bile acid transporter in the distal ileum, maralixibat disrupts the enterohepatic circulation of bile acids, leading to increased fecal excretion of bile acids and a consequent reduction in systemic bile acid levels [1] [3]. This reduction correlates with the alleviation of pruritus, a primary clinical benefit observed in patients [3].

Table 1: Key Physicochemical and Pharmacological Properties of Maralixibat

| Property | Description |

|---|---|

| Drug Class | Ileal Bile Acid Transporter (IBAT) Inhibitor [1] |

| Chemical Formula | C₄₀H₅₆N₃O₄S [1] |

| Molecular Weight | 674.96 g/mol [1] |

| Mechanism of Action | Reversible inhibition of the ileal bile acid transporter (IBAT) in the distal ileum, reducing bile acid reabsorption and lowering serum bile acid levels [1] [3] |

| Brand Name | Livmarli [4] |

Formulation and Presentation

Maralixibat is available as an oral solution with specific strengths tailored for different indications. For ALGS, the solution is supplied at a concentration of 9.5 mg/mL [5]. For PFIC, a higher concentration solution of 19 mg/mL is used; these two strengths are not interchangeable [5]. The formulation contains propylene glycol at a concentration of 364.5 mg/mL, a critical consideration for pediatric patients under 5 years of age due to the risk of toxicity from excessive intake [6] [5]. The solution should be stored at room temperature, and any unused portion must be discarded 100 days after first opening the bottle [4].

Administration Protocols

Dosing and Titration Schedules

Dosing is weight-based and follows a structured titration schedule to improve tolerability. The specific regimen varies by indication.

Table 2: Dosing Regimen for Alagille Syndrome (ALGS) using 9.5 mg/mL Oral Solution

| Patient Weight (kg) | Days 1-7 Dose Volume (mL) | From Day 8 Dose Volume (mL) |

|---|---|---|

| 5–6 | 0.1 | 0.2 |

| 7–9 | 0.15 | 0.3 |

| 10–12 | 0.2 | 0.45 |

| 13–15 | 0.3 | 0.6 |

| 16–19 | 0.35 | 0.7 |

| 20–24 | 0.45 | 0.9 |

| 25–29 | 0.5 | 1 |

| 30–34 | 0.6 | 1.25 |

| 35–39 | 0.7 | 1.5 |

| 40–49 | 0.9 | 1.75 |

| 50–59 | 1 | 2.25 |

| 60–69 | 1.25 | 2.5 |

| ≥70 | 1.5 | 3 |

For PFIC, the 19 mg/mL solution is used. Treatment is initiated at 285 mcg/kg once daily [5]. The dose is then titrated upward as tolerated, first to 285 mcg/kg twice daily, then to 428 mcg/kg twice daily, and finally to the target maintenance dose of 570 mcg/kg twice daily [5]. The maximum daily dose volume for the PFIC solution is 2 mL (38 mg) [5].

Administration Instructions

- Timing: Administer 30 minutes before a meal [5] [4]. For twice-daily PFIC dosing, this should be 30 minutes before the morning and evening meals.

- Measurement: The provided calibrated oral dosing dispenser (0.5 mL, 1 mL, or 3 mL) must be used to ensure accurate measurement of the dose. Household teaspoons are not accurate enough and must not be used [5] [2].

- Missed Dose:

- Once-daily regimen: If missed, take within 12 hours of the scheduled time. If beyond 12 hours, skip the dose and resume the normal schedule the next day [5] [2].

- Twice-daily regimen: If missed, take within 6 hours of the scheduled time. If beyond 6 hours, skip the dose and resume the normal schedule at the next dose [5].

Stability and Handling

The chemical stability of the prepared oral solution is maintained when stored in the original container at room temperature. From a microbiological perspective, once the bottle is opened, the solution should be used within 100 days, after which any remaining product must be discarded [4]. This 100-day beyond-use date is critical for patient safety and must be clearly labeled on the container when dispensed.

Pharmacological Basis for Administration

Pharmacokinetics and Food Effect

Maralixibat exhibits minimal systemic absorption [1] [3]. After oral administration, plasma concentrations are often below the limit of quantification (0.25 ng/mL) at the recommended doses, which is consistent with its localized site of action in the gastrointestinal tract [1]. Administration with a high-fat meal decreases both the rate (Cmax) and extent (AUC) of absorption by 64.8% to 85.8% compared to the fasted state [1]. To ensure consistent and predictable local activity at the IBAT, the protocol mandates administration in a fasted state, 30 minutes before a meal [5].

Signaling Pathway and Rationale for Timing

The following diagram illustrates the mechanistic rationale behind the pre-meal administration of maralixibat.

Safety and Monitoring Protocols

Pre-Treatment Screening and Baseline Assessments

Before initiating therapy, the following baseline assessments are required:

- Liver Function: Complete liver tests, including ALT, AST, total bilirubin, direct bilirubin, and INR [6] [5].

- Fat-Soluble Vitamins: Serum levels of vitamins A, D, E, and K (via INR); initiate supplementation if a deficiency is identified [6] [5].

- Patient History: Assess for contraindications, including prior or active hepatic decompensation events (e.g., variceal hemorrhage, ascites, hepatic encephalopathy) [6] [4].

Ongoing Monitoring and Management

Frequent monitoring is essential during treatment, particularly in the initial 6-8 months.

- Liver Tests: Monitor frequently for treatment-emergent elevations or worsening of liver tests. Dose reduction or interruption is recommended for new abnormalities in the absence of other causes [6] [5].

- Gastrointestinal Effects: Monitor for diarrhea, abdominal pain, and vomiting, which are the most common adverse reactions. Monitor for dehydration and manage promptly. Consider dose reduction or interruption for persistent or severe GI effects [6].

- Fat-Soluble Vitamin (FSV) Levels: Monitor periodically during therapy, as maralixibat may impair the absorption of FSVs. Supplement as needed [6] [5].

- Bone Fractures: Be aware of an increased risk of bone fractures. Monitor for clinical signs and manage FSV deficiency aggressively [6].

- Propylene Glycol Toxicity: For pediatric patients <5 years old, monitor for signs of toxicity (e.g., CNS, cardiovascular, or respiratory effects), as the oral solution contains propylene glycol [6] [5].

Drug Interaction Management

Maralixibat has several clinically important drug interactions that require specific management protocols.

- Bile Acid Binding Resins: Drugs such as cholestyramine, colesevelam, and colestipol may bind to maralixibat in the GI tract, reducing its absorption. Administer maralixibat at least 4 hours before or after these agents [6] [4] [7].

- OATP2B1 Substrates: Based on in vitro data, maralixibat may decrease the absorption of co-administered drugs that are substrates of the OATP2B1 transporter (e.g., statins). Consider monitoring the effects of these OATP2B1 substrates as needed [6] [4].

- Fat-Soluble Vitamins: As maralixibat may affect their absorption, the dosing of vitamin supplements may need to be adjusted based on periodic monitoring of serum levels [6] [7].

Conclusion

The administration of maralixibat oral solution requires strict adherence to a detailed protocol encompassing precise weight-based dosing, a mandatory titration schedule, and administration 30 minutes before a meal to ensure optimal efficacy. Its use is backed by a comprehensive safety monitoring plan focused on liver function, gastrointestinal adverse reactions, and fat-soluble vitamin status. The availability of a tablet formulation for older patients provides additional flexibility, but the oral solution remains the standard for the pediatric population most affected by these rare cholestatic liver diseases. Following these application notes and protocols is essential for the safe and effective use of maralixibat in both clinical practice and research settings.

References

- 1. Maralixibat: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Maralixibat: MedlinePlus Drug Information [medlineplus.gov]

- 3. Maralixibat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. LIVMARLI® (maralixibat) | Official HCP Site [livmarlihcp.com]

- 5. Monograph for Professionals - Drugs.com Maralixibat [drugs.com]

- 6. Safety Profile | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]

- 7. Maralixibat: Side Effects, Uses, Dosage, Interactions, ... [rxlist.com]

Comprehensive Clinical Trial Guidelines: Maralixibat Inclusion Criteria & Study Protocols for Researchers

Drug Background & Mechanism of Action

Maralixibat (marketed as LIVMARLI) is an orally administered minimally absorbed inhibitor of the ileal bile acid transporter (IBAT) that targets the enterohepatic circulation of bile acids. By blocking the IBAT protein in the distal ileum, maralixibat reduces bile acid reabsorption, thereby decreasing systemic bile acid accumulation and alleviating the manifestations of cholestatic liver diseases. The drug has received FDA approval for treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) aged ≥3 months and Progressive Familial Intrahepatic Cholestasis (PFIC) patients aged ≥12 months, making it the first pharmacologic therapy specifically approved for these indications. [1] [2] [3]

The novel mechanism of action of maralixibat represents a significant advancement in the management of cholestatic liver diseases, which previously relied heavily on surgical interventions such as biliary diversion or liver transplantation. Clinical evidence demonstrates that maralixibat not only reduces pruritus but also improves serum bile acid (sBA) levels, growth parameters, and quality of life measures. Additionally, long-term studies suggest potential improvement in transplant-free survival, positioning maralixibat as a disease-modifying therapy rather than merely symptomatic treatment. [3] [4]

General Inclusion & Exclusion Criteria

Common Eligibility Principles

Across clinical trials, maralixibat study populations have shared core eligibility requirements centered around confirmed diagnoses, age parameters, and baseline symptom severity. The inclusion criteria consistently require: (1) genetically confirmed diagnosis of relevant cholestatic disorder (ALGS or specific PFIC subtypes); (2) presence of clinically significant pruritus typically defined as ItchRO(Obs) ≥2; (3) elevated serum bile acids (>3x upper limit of normal in most studies); and (4) written informed consent from guardians/parents with assent when appropriate. These universal elements ensure study populations have confirmed disease pathology with measurable symptoms for efficacy assessment. [5] [3] [4]

The exclusion criteria commonly applied across trials focus on patient safety and minimizing confounding variables: (1) decompensated cirrhosis or imminent need for liver transplantation; (2) severe diarrhea or other gastrointestinal conditions that could be exacerbated by treatment; (3) concurrent use of bile acid binding resins (requires 4-hour separation if necessary); (4) predicted complete absence of BSEP protein in PFIC type 2 patients; and (5) other significant liver diseases that could interfere with assessment. These exclusion parameters aim to identify populations most likely to benefit while minimizing risks. [5] [2] [4]

Special Considerations for Pediatric Populations

Pediatric studies of maralixibat require stringent safety monitoring with specific considerations for developmental stages and growth parameters. For infant populations (<12 months), additional requirements include gestational age at birth ≥36 weeks (or postmenstrual age ≥36 weeks for premature infants) and minimum body weight of 2.5 kg. These criteria address the unique vulnerabilities of infant populations while ensuring safe pharmacokinetic profiles. The RISE study (NCT04729751) specifically evaluated maralixibat in patients 3 months to 1 year of age, establishing safety data for this vulnerable population. [5] [3]

Population-Specific Eligibility Criteria

Table 1: Key Inclusion Criteria Across Different Patient Populations

| Population | Age Range | Diagnostic Requirements | Baseline Symptom Severity | Key Laboratory Parameters |

|---|---|---|---|---|

| ALGS (General) | ≥3 months to 18 years | Genotyped mutation in JAG1 [3] | ItchRO(Obs) ≥2.0 [3] | sBA >3× ULN for age [4] |

| PFIC (BSEP/FIC1) | 12 months to 18 years | Mutated alleles in ABCB11 or ATP8B1 [4] | Clinically significant pruritus | sBA >3× ULN, GGT <100 IU/L [4] |

| Infants (Special Population) | ≥31 days to <12 months | Diagnosis of ALGS or PFIC [5] | Symptoms of cholestasis | Weight ≥2.5 kg, gestational age ≥36 weeks [5] |

| Adolescent/Adult Transition | ≥16 years | Prior maralixibat exposure or new patient [6] | ItchRO(Obs) ≥2 for 2 consecutive weeks [6] | Willingness to continue long-term monitoring |

Table 2: Key Exclusion Criteria Across Different Patient Populations

| Exclusion Category | ALGS Trials | PFIC Trials | Infant Studies |

|---|---|---|---|

| Surgical History | No surgical biliary diversion [1] | No surgical biliary diversion [4] | No surgical disruption of enterohepatic circulation [5] |

| Hepatic Function | No decompensated cirrhosis [5] | No decompensated cirrhosis [4] | No decompensated cirrhosis or imminent transplant need [5] |

| Genetic Subtypes | Not applicable | PFIC type 2 with severe BSEP defect [2] [4] | PFIC type 2 with severe BSEP defect [2] |

| Concurrent Conditions | No interfering intestinal disorders [5] | No severe diarrhea [4] | No conditions affecting drug absorption/metabolism [5] |

Alagille Syndrome (ALGS) Criteria

The ICONIC trial (NCT02160782) established the foundational eligibility framework for ALGS studies, requiring genetically confirmed JAG1 mutation and moderate-to-severe pruritus (ItchRO[Obs] ≥2). The baseline characteristics of enrolled participants showed a mean age of 5.4 years (SD 4.2) with mean baseline ItchRO(Obs) score of 2.9 and mean sBA level of 283 μmol/L. Notably, 94% of participants had previously received treatments for pruritus, including ursodeoxycholic acid (81%) and rifampicin (74%), indicating a refractory population. Recent real-world evidence has expanded understanding of eligibility to include patients who would have been excluded from initial trials, such as those with prior biliary diversion, concomitant medication reductions, or those under transplant consideration. [1] [3]

Progressive Familial Intrahepatic Cholestasis (PFIC) Criteria

The INDIGO trial (NCT02057718) established distinct eligibility parameters for PFIC populations, with particular emphasis on genetic subtyping as a critical determinant of treatment response. The study enrolled patients with either FIC1 deficiency (ATP8B1 mutations) or BSEP deficiency (ABCB11 mutations), with stringent requirements for GGT levels <100 IU/L at screening to distinguish these PFIC subtypes from other cholestatic disorders. A key finding was that response to maralixibat was highly dependent on PFIC subtype, with patients having non-truncating BSEP mutations (nt-BSEP) showing the most significant improvements in sBA levels and pruritus. This highlights the importance of comprehensive genotyping during screening processes. [4]

Detailed Assessment Protocols & Methodologies

Efficacy Endpoint Measurements

Pruritus assessment represents the primary efficacy endpoint in maralixibat trials, measured using the Itch Reported Outcome (ItchRO) tool. This validated instrument uses a 0-4 point scale where 0 represents no itching and 4 indicates very severe itching, with a ≥1-point reduction considered clinically meaningful. The assessment takes into account itch-related symptoms including skin damage, sleep disturbances, and irritability. ItchRO(Obs) is completed by caregivers for younger children, while ItchRO(Pt) is completed independently by participants aged ≥9 years or with caregiver assistance for children aged 5-8 years. Assessments are typically conducted twice daily (morning and evening) to capture diurnal variations, with baseline scores calculated as the average of daily scores over 2 consecutive weeks during screening. [3]

Serum bile acid (sBA) monitoring serves as a key biochemical endpoint, with measurements obtained through fasting blood samples collected at consistent times relative to dosing. The analytical methodology typically involves enzymatic or chromatographic techniques with established reference ranges. In PFIC trials, sBA response is specifically defined as reduction in sBA of >75% from baseline or absolute concentrations <102 μmol/L, thresholds derived from surgical literature that correlate with long-term native liver survival. For reliable assessment, the average of multiple pre-dose measurements during screening establishes the baseline, with periodic monitoring throughout the study including around dose adjustments. [3] [4]

Additional Monitoring Parameters